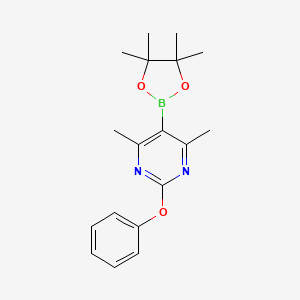
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenoxy and dioxaborolan groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with phenol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and dioxaborolan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The phenoxy group may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
What sets 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both phenoxy and dioxaborolan groups provides versatility in synthetic chemistry and potential biological activities .
Biological Activity
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C18H23BN2O3
- Molecular Weight: 326.19782 g/mol
- CAS Number: 2304634-62-4
Pyrimidine derivatives are known for their diverse biological activities. The specific structure of this compound suggests potential interactions with various biological targets:
- Anticancer Activity: Pyrimidines have been investigated for their role in inhibiting cancer cell proliferation. The presence of the phenoxy group may enhance its interaction with cellular targets involved in tumor growth.
- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains and fungi. The dioxaborolane moiety may contribute to its antimicrobial properties by disrupting microbial cell wall synthesis.
Biological Activity Data
Recent studies have highlighted the biological activity of pyrimidines and their derivatives. Here is a summary of relevant findings:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 24 | Antitubercular | 0.5 - 1.0 | |
| 45 | Antifungal (C. albicans) | 0.05 - 0.3 | |
| 16d | Aurora-A Inhibition | Not specified |
Case Studies
- Antitubercular Activity:
- Antifungal Properties:
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of new compounds:
| Parameter | Value |
|---|---|
| C max (µg/mL) | 592 ± 62 (i.v.) |
| t½ (h) | 26.2 ± 0.9 |
| Clearance (L/h/kg) | 1.5 ± 0.3 |
| AUC (µL/L·h) | 1694 ± 201 |
These parameters indicate favorable absorption and distribution characteristics for potential therapeutic use .
Safety Profile
The compound is classified under GHS hazard statements indicating potential risks such as skin irritation and eye irritation . Precautionary measures include protective equipment during handling and emergency protocols in case of exposure.
Properties
CAS No. |
2304634-62-4 |
|---|---|
Molecular Formula |
C18H23BN2O3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H23BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI Key |
AEYOSCJCKOYBDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















